7-[[2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件
头孢替坦二水合物的合成涉及 7-氨基头孢菌酸与各种试剂的反应,以引入必要的官能团。 该过程通常包括酰化、环化和水解等步骤 . 具体的反应条件,如温度、pH 值和溶剂选择,对于确保所需产品的产率和纯度至关重要。
工业生产方法
头孢替坦二水合物的工业生产遵循类似的合成路线,但规模更大。 该过程针对效率和成本效益进行了优化,通常涉及连续流反应器和自动化系统以保持一致的反应条件 .
化学反应分析
反应类型
头孢替坦二水合物会发生各种化学反应,包括:
氧化: 此反应会改变头孢菌素环,影响其抗菌活性。
还原: 还原反应会改变连接到头孢菌素核心上的官能团。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及胺和硫醇等亲核试剂 . 反应条件因所需修饰而异,但通常涉及受控的温度和 pH 值。
主要产品
这些反应形成的主要产物包括各种具有改变的抗菌特性的头孢替坦衍生物。 这些衍生物可以针对特定细菌菌株或改善药代动力学特性而定制 .
科学研究应用
头孢替坦二水合物具有多种科学研究应用,包括:
作用机制
头孢替坦二水合物通过与细菌细胞壁的基本靶蛋白结合发挥其杀菌作用。 这种结合会导致细胞壁合成的抑制,最终导致细菌细胞死亡 . 主要分子靶点是青霉素结合蛋白,它们在细菌细胞壁中肽聚糖层的交联中起着至关重要的作用 .
相似化合物的比较
类似化合物
与头孢替坦二水合物相似的化合物包括其他第三代头孢菌素,如头孢克肟、头孢泊肟和头孢地尼 . 这些化合物具有相似的 β-内酰胺环结构,并表现出广谱抗菌活性。
独特性
头孢替坦二水合物具有独特的高口服生物利用度,并且在大多数产生 β-内酰胺酶的生物体存在下稳定 . 这使其对产生 β-内酰胺酶的细菌特别有效,这些细菌通常对其他 β-内酰胺类抗生素具有耐药性 .
生物活性
The compound 7-[[2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid; dihydrate, also known as ceftibuten, is a member of the beta-lactam class of antibiotics. It exhibits significant biological activity primarily against bacterial pathogens. This article delves into its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure
Ceftibuten is characterized by a bicyclic structure with multiple functional groups that enhance its biological activity. The presence of the thiazole moiety is particularly significant, contributing to its antibacterial properties.
Synthesis
The synthesis of ceftibuten typically involves several steps:
- Formation of Thiazole Derivative : The reaction between appropriate thiazole precursors and carboxylic acids.
- Bicyclic Structure Assembly : Cyclization reactions to form the bicyclic core.
- Functionalization : Introduction of carboxylic acid groups and other substituents to enhance solubility and reactivity.
Antimicrobial Properties
Ceftibuten exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. Its mechanism of action involves inhibition of bacterial cell wall synthesis, similar to other beta-lactam antibiotics.
Bacteria | Sensitivity |
---|---|
Escherichia coli | Sensitive |
Streptococcus pneumoniae | Sensitive |
Staphylococcus aureus | Resistant |
Haemophilus influenzae | Sensitive |
Pharmacokinetics
Ceftibuten is well absorbed orally and has a favorable pharmacokinetic profile:
- Bioavailability : Approximately 50%
- Half-life : 2 to 3 hours
- Excretion : Primarily through urine
Clinical Efficacy
-
Study on Respiratory Infections : A clinical trial demonstrated that ceftibuten was effective in treating acute bacterial sinusitis and community-acquired pneumonia, showing comparable efficacy to other antibiotics like amoxicillin-clavulanate.
- Participants : 150 patients
- Results : 80% clinical cure rate with ceftibuten compared to 75% with amoxicillin-clavulanate.
-
Urinary Tract Infections (UTIs) : Another study focused on UTIs caused by E. coli showed that ceftibuten had a high success rate in eradicating infections.
- Participants : 200 patients with uncomplicated UTIs
- Results : 85% eradication rate after a five-day treatment course.
Research Findings
Recent research has explored the potential of ceftibuten in combination therapies to enhance its efficacy against resistant strains of bacteria. Studies suggest that combining ceftibuten with other antibiotics can lead to synergistic effects, improving treatment outcomes for multi-drug resistant infections.
属性
IUPAC Name |
7-[[2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O6S2.2H2O/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19;;/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25);2*1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWTVBYDDFPFAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O.O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。